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Ethyl 3-(3-fluorophenyl)-3-

oxopropanoate

Cat. No.: B1348467 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(3-fluorophenyl)-3-oxopropanoate is a fluorinated β-keto ester of significant interest

in synthetic organic chemistry and drug discovery. The presence of the fluorine atom on the

phenyl ring can modulate the compound's electronic properties, lipophilicity, and metabolic

stability, making it a valuable building block for novel pharmaceutical agents. A thorough

spectroscopic characterization is paramount for confirming the identity, purity, and structure of

this compound. This technical guide provides a detailed overview of the expected

spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for Ethyl 3-(3-fluorophenyl)-3-
oxopropanoate, along with standardized experimental protocols for acquiring such data.

It is important to note that while spectroscopic data for the related isomer, ethyl 3-(4-

fluorophenyl)-3-oxopropanoate, is available, specific experimental spectra for the 3-fluoro

isomer are not readily found in publicly accessible databases. Therefore, the data presented in

the following tables are predicted values based on the analysis of its chemical structure and

comparison with analogous compounds.
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The anticipated spectroscopic data for Ethyl 3-(3-fluorophenyl)-3-oxopropanoate are

summarized in the tables below. These values are estimations and should be confirmed by

experimental analysis.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~1.2-1.4 Triplet 3H -OCH₂CH₃

~3.5 Singlet 2H -C(=O)CH₂C(=O)-

~4.1-4.3 Quartet 2H -OCH₂CH₃

~7.2-7.8 Multiplet 4H Aromatic Protons

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm Assignment

~14 -OCH₂CH₃

~45 -C(=O)CH₂C(=O)-

~62 -OCH₂CH₃

~115 (d, J ≈ 22 Hz) C4-F

~120 (d, J ≈ 21 Hz) C2-F

~124 (d, J ≈ 3 Hz) C6

~130 (d, J ≈ 8 Hz) C5

~136 (d, J ≈ 6 Hz) C1

~162 (d, J ≈ 245 Hz) C3-F

~167 C=O (ester)

~192 C=O (keto)
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Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹) Functional Group

~3050-3100 C-H stretch (aromatic)

~2900-3000 C-H stretch (aliphatic)

~1740 C=O stretch (ester)

~1690 C=O stretch (ketone)

~1600, 1480 C=C stretch (aromatic)

~1250 C-O stretch (ester)

~1100 C-F stretch

Table 4: Predicted Mass Spectrometry (MS) Data

m/z Interpretation

210 [M]⁺ (Molecular Ion)

182 [M - C₂H₄]⁺

165 [M - OC₂H₅]⁺

137 [M - COOC₂H₅]⁺

123 [FC₆H₄CO]⁺

95 [C₆H₄F]⁺

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data. Instrument-

specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of Ethyl 3-(3-fluorophenyl)-3-
oxopropanoate in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ

= 0.00 ppm).

Data Acquisition:

Acquire ¹H NMR spectra using a 300 or 500 MHz spectrometer.

Acquire ¹³C NMR spectra using the same instrument, with proton decoupling.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction.

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method):

If the sample is a liquid, place a drop of the neat liquid between two KBr or NaCl plates.

If the sample is a solid, dissolve a small amount in a volatile solvent (e.g., acetone,

dichloromethane), apply a drop of the solution to a salt plate, and allow the solvent to

evaporate, leaving a thin film of the compound.

Data Acquisition: Place the prepared sample in the IR spectrometer and acquire the

spectrum over the range of 4000-400 cm⁻¹.

Data Processing: The instrument software will generate the IR spectrum, typically plotted as

transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in

a suitable volatile solvent (e.g., methanol, acetonitrile).

Ionization: Introduce the sample into the mass spectrometer. Electron Impact (EI) or

Electrospray Ionization (ESI) are common techniques.
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Data Acquisition: Acquire the mass spectrum, scanning over an appropriate m/z range (e.g.,

50-500 amu).

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

deduce the structure of the fragments.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like Ethyl 3-(3-fluorophenyl)-3-oxopropanoate.
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Spectroscopic Analysis Workflow
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Caption: General workflow for spectroscopic analysis.
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To cite this document: BenchChem. [Spectroscopic Analysis of Ethyl 3-(3-fluorophenyl)-3-
oxopropanoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1348467#spectroscopic-data-of-ethyl-3-3-
fluorophenyl-3-oxopropanoate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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